N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . The specific interactions between this compound and its targets remain to be elucidated.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-inflammatory effects, which are typically mediated through the inhibition of prostaglandin biosynthesis
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization . The reaction conditions often include the use of solvents like dioxane and catalysts such as ruthenium complexes . The process can be optimized for higher yields and purity by adjusting the temperature, reaction time, and the molar ratios of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors and green chemistry principles . These methods aim to minimize waste and energy consumption while maximizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines .
Scientific Research Applications
N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to the presence of the benzothiazole ring.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
2-arylbenzothiazoles: Known for their anticancer and antimicrobial properties.
2-substituted benzothiazoles: Exhibiting a wide range of biological activities, including anti-inflammatory and antidiabetic effects.
Uniqueness
. The combination of these functional groups with the benzothiazole ring makes it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-13(2)10(15)6-18-11-12-8-4-3-7(14(16)17)5-9(8)19-11/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOGOIJWTYKKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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